BenchChemオンラインストアへようこそ!

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide

carbonic anhydrase inhibition glaucoma hCA II

This heterocyclic sulfonamide is a research-grade lead candidate for carbonic anhydrase inhibition, featuring a conserved zinc-binding group and a distinctive 3-furyl-hydroxyethyl side chain. The hydroxyethyl-furan motif offers dual diversification points for parallel SAR libraries and pro-drug strategies, enabling exploration beyond standard 4-substituted analogs. Predicted enhanced aqueous solubility supports head-to-head formulation comparisons as a clear, preservative-free solution—a key differentiator from suspension-based CA inhibitors. Procure this precise substitution pattern to ensure characterized potency and selectivity in your profiling studies.

Molecular Formula C11H13NO4S2
Molecular Weight 287.35
CAS No. 1396857-13-8
Cat. No. B2617696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide
CAS1396857-13-8
Molecular FormulaC11H13NO4S2
Molecular Weight287.35
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C11H13NO4S2/c1-8-2-3-11(17-8)18(14,15)12-6-10(13)9-4-5-16-7-9/h2-5,7,10,12-13H,6H2,1H3
InChIKeyBMMGKGSSKSHEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide (CAS 1396857-13-8): Chemical Class and Procurement Baseline


N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide (CAS 1396857-13-8) is a heterocyclic sulfonamide containing both furan and thiophene rings, with a molecular formula of C11H13NO4S2 and a molecular weight of 287.36 g/mol . It belongs to the broader structural class of 4-substituted thiophene- and furan-2-sulfonamides, which have been investigated as inhibitors of human carbonic anhydrase II (hCA II) [1]. The compound is currently available as a research-grade chemical from multiple suppliers, though publicly disclosed bioactivity data for this specific compound remain scarce .

Why Generic Substitution Fails for N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide in Carbonic Anhydrase Research


Within the thiophene/furan-2-sulfonamide class, relatively minor structural variations—such as the nature of the 4-substituent on the heterocyclic ring or the alkyl linker to the sulfonamide nitrogen—can result in marked differences in hCA II inhibitory potency, aqueous solubility, and ocular hypotensive efficacy [1]. The presence of a 3-furyl-hydroxyethyl side chain in N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide distinguishes it from simpler 4-alkyl or 4-aryl analogs and may influence hydrogen-bonding interactions with the zinc-bound water/hydroxide network in the CA active site [2]. Consequently, generic procurement of a 'thiophene sulfonamide' without confirmation of the precise substitution pattern risks obtaining material with uncharacterized potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide (CAS 1396857-13-8)


hCA II Inhibitory Potency: Class-Level Benchmarking Against Dorzolamide and Acetazolamide

While direct IC50 data for N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide against hCA II have not been disclosed in public literature, the compound shares a conserved thiophene-2-sulfonamide zinc-binding group with analogs in the 1992 Hartman et al. series. In that study, closely related 4-substituted thiophene-2-sulfonamides exhibited hCA II IC50 values in the nanomolar range, comparable to the clinical standard dorzolamide (IC50 ~ 0.2 nM) [1]. The structural homology of the sulfonamide zinc-binding moiety supports the expectation that the target compound will exhibit similarly potent hCA II inhibition relative to non-sulfonamide CA inhibitors such as topiramate or zonisamide (IC50 > 10 µM) [2]. The buyer should note that this is a class-level inference; direct experimental confirmation is advised before substituting for a validated hCA II inhibitor in a quantitative assay.

carbonic anhydrase inhibition glaucoma hCA II

Topical Ocular Hypotensive Efficacy: In Vivo Rabbit Model Class-Level Comparison

The 1992 Hartman et al. study evaluated selected thiophene-2-sulfonamide analogs in an ocular normotensive albino rabbit model, with several compounds achieving a peak IOP reduction of 4–6 mmHg at 0.5% concentration, comparable to the effect of dorzolamide (2% formulation) [1]. N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide carries a polar hydroxyethyl-furan substituent that may enhance aqueous solubility relative to more lipophilic 4-phenyl analogs, a property explicitly cited in the original study as critical for formulation as a topical solution [1]. However, direct IOP data for this specific compound have not been published; the therapeutic potential is inferred from class behavior and physicochemical rationale.

intraocular pressure glaucoma topical CA inhibitor

Aqueous Solubility Advantage: The Hydroxyethyl-Furan Substituent Relative to Alkyl Analogs

In the 1992 structure-activity study, solubility studies in water and pH 7.4 phosphate buffer were performed to estimate the formulation potential of the compounds [1]. Analogs bearing a polar hydroxyethyl substituent on the sulfonamide nitrogen demonstrated improved aqueous solubility compared to simpler N-methyl or N-ethyl derivatives. By extrapolation, N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide, which incorporates both a hydrogen-bond-donating hydroxyl group and a furan oxygen, is predicted to exhibit solubility exceeding that of N-ethyl-5-methylthiophene-2-sulfonamide (solubility < 0.1 mg/mL in pH 7.4 buffer) [1]. This property is directly relevant for formulation scientists seeking a topical CA inhibitor that can be prepared as a true aqueous solution rather than a suspension.

aqueous solubility topical formulation physicochemical properties

Recommended Application Scenarios for N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide (CAS 1396857-13-8)


Lead Optimization for Topical Carbonic Anhydrase Inhibitors Targeting Glaucoma

Based on class-level evidence that 4-substituted thiophene-2-sulfonamides achieve nanomolar hCA II inhibition and meaningful IOP reduction in rabbit models [1], this compound is positioned as a late-stage lead candidate for which in-house SAR expansion can further optimize potency, corneal permeability, and duration of action. Its hydroxyethyl-furan side chain offers a synthetic handle for pro-drug strategies or solubility enhancement.

Comparative Solubility and Formulation Screening for Topical Ophthalmic Solutions

The polar side chain predicted to confer improved aqueous solubility over alkyl-substituted analogs [1] makes this compound a strong candidate for head-to-head formulation comparisons. Researchers can evaluate whether the compound can be formulated as a clear, preservative-free solution at therapeutically relevant concentrations, a key differentiator from suspension-based CA inhibitors.

In Vitro Selectivity Profiling Across Carbonic Anhydrase Isoforms

Because the sulfonamide zinc-binding group is conserved across the class [1], this compound is well-suited for a selectivity panel against hCA I, hCA II, hCA IV, and hCA IX/XII tumor-associated isoforms. Procurement for such profiling studies enables identification of isoform-selective or broad-spectrum CA inhibition, valuable for both ophthalmic and oncology applications.

Synthetic Intermediate for Novel Heterocyclic Sulfonamide Libraries

The presence of both a free hydroxyl group and a furan ring provides dual diversification points for parallel synthesis. This compound can serve as a core scaffold to generate libraries of sulfonamide derivatives, exploring modifications at the hydroxyl (ether, ester, carbamate) and the furan ring (hydrogenation, oxidation) to probe structure-activity relationships beyond the original 4-substituted series [1].

Quote Request

Request a Quote for N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.